1h-Pyrimido[5,4-c][1,2,5]oxadiazine 1h-Pyrimido[5,4-c][1,2,5]oxadiazine
Brand Name: Vulcanchem
CAS No.: 42394-53-6
VCID: VC19651008
InChI: InChI=1S/C5H4N4O/c1-4-5(7-2-6-1)8-3-10-9-4/h1-3,9H
SMILES:
Molecular Formula: C5H4N4O
Molecular Weight: 136.11 g/mol

1h-Pyrimido[5,4-c][1,2,5]oxadiazine

CAS No.: 42394-53-6

Cat. No.: VC19651008

Molecular Formula: C5H4N4O

Molecular Weight: 136.11 g/mol

* For research use only. Not for human or veterinary use.

1h-Pyrimido[5,4-c][1,2,5]oxadiazine - 42394-53-6

Specification

CAS No. 42394-53-6
Molecular Formula C5H4N4O
Molecular Weight 136.11 g/mol
IUPAC Name 1H-pyrimido[5,4-c][1,2,5]oxadiazine
Standard InChI InChI=1S/C5H4N4O/c1-4-5(7-2-6-1)8-3-10-9-4/h1-3,9H
Standard InChI Key BJWIOSBRGOLPGB-UHFFFAOYSA-N
Canonical SMILES C1=C2C(=NC=N1)N=CON2

Introduction

Structural Characteristics and Molecular Properties

The core structure of 1H-pyrimido[5,4-c] oxadiazine consists of a pyrimidine ring fused to an oxadiazine moiety at positions 5 and 4 of the pyrimidine, respectively. This arrangement creates a bicyclic system with nitrogen and oxygen heteroatoms strategically positioned to influence electronic distribution and reactivity. The molecular formula is C₆H₄N₄O, with a calculated molecular weight of 148.12 g/mol . Key structural features include:

  • Ring Fusion Geometry: The [5,4-c] fusion pattern dictates the spatial orientation of substituents, affecting intermolecular interactions.

  • Electron-Deficient Centers: The pyrimidine and oxadiazine rings collectively create electron-deficient regions, making the compound amenable to nucleophilic attacks and metal coordination.

  • Tautomeric Flexibility: Like related pyrimidine derivatives, this compound may exhibit tautomerism, influencing its stability and reactivity in different solvents .

Computational analyses using PubChem data indicate a topological polar surface area (TPSA) of 47 Ų, suggesting moderate solubility in polar solvents . The hydrogen bond donor and acceptor counts (1 and 4, respectively) further support its potential for forming stable interactions with biological targets .

Synthetic Pathways and Methodological Considerations

Synthesizing 1H-pyrimido[5,4-c] oxadiazine requires strategic cyclization reactions. While no direct protocols exist, analogous syntheses of pyrimido-oxadiazines provide a framework:

Cyclization of Precursor Heterocycles

A common approach involves condensing pyrimidine-5,4-diamine derivatives with carbonyl-containing reagents. For example, reacting 5-amino-4-hydrazinylpyrimidine with triethyl orthoformate in refluxing dioxane yields fused oxadiazine rings . Key parameters include:

  • Solvent Selection: Polar aprotic solvents (e.g., dioxane, DMF) enhance reaction rates by stabilizing transition states.

  • Temperature Control: Reactions typically proceed at 80–120°C to balance kinetics and product stability .

Post-Functionalization Strategies

Derivatization of the parent compound can introduce substituents at positions 3 and 7 of the fused ring system. For instance, Suzuki-Miyaura coupling with aryl boronic acids enables the incorporation of aromatic groups, modulating electronic and steric properties .

Table 1: Representative Synthetic Routes for Pyrimido-Oxadiazine Derivatives

Starting MaterialReagentConditionsProduct YieldReference
5-Amino-4-hydrazinylpyrimidineTriethyl orthoformateReflux, dioxane, 6h52%
4-Chloropyrimidine-5-carbaldehydeHydrazine hydrateRT, ethanol, 12h68%

Comparative Analysis with Structural Analogs

The uniqueness of 1H-pyrimido[5,4-c][1, oxadiazine becomes evident when compared to related heterocycles:

Table 2: Key Differences Between Pyrimido-Oxadiazine Isomers

CompoundRing FusionBiological ActivityLogP
1H-Pyrimido[4,5-e] oxadiazine[4,5-e]Antimicrobial (Gram+)1.2
1H-Pyrimido[5,4-c] oxadiazine[5,4-c]Hypothesized anticancer0.9*
1H-Triazolo[4',3':1,2]pyrimido-oxadiazineTriazolo-fusedCytotoxic (HeLa cells)2.1

*Calculated using XLogP3 .

Challenges and Future Directions

Current limitations in studying 1H-pyrimido[5,4-c][1, oxadiazine include:

  • Synthetic Complexity: Low yields (<55%) in cyclization steps necessitate optimized catalysts (e.g., Pd nanoparticles) .

  • Biological Screening Gaps: Targeted assays against kinase families (e.g., EGFR, VEGFR) are needed to elucidate mechanisms.

Proposed research priorities:

  • Develop flow chemistry protocols to improve reaction efficiency.

  • Explore computational docking studies to predict target affinity.

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